molecular formula C10H17NO3 B12774634 Dihydro-5,5-dipropyl-2H-1,3-oxazine-2,4(3H)-dione CAS No. 90979-08-1

Dihydro-5,5-dipropyl-2H-1,3-oxazine-2,4(3H)-dione

Cat. No.: B12774634
CAS No.: 90979-08-1
M. Wt: 199.25 g/mol
InChI Key: RHEQWPSWUPGRQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydro-5,5-dipropyl-2H-1,3-oxazine-2,4(3H)-dione is a chemical compound with the molecular formula C10H17NO2 It is a member of the oxazine family, characterized by a heterocyclic structure containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydro-5,5-dipropyl-2H-1,3-oxazine-2,4(3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diketone with an amine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Dihydro-5,5-dipropyl-2H-1,3-oxazine-2,4(3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Dihydro-5,5-dipropyl-2H-1,3-oxazine-2,4(3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dihydro-5,5-dipropyl-2H-1,3-oxazine-2,4(3H)-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the context of its use, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Dihydro-5,5-dipropyl-2H-1,3-oxazine-2,4(3H)-dithione: This compound is similar in structure but contains sulfur atoms instead of oxygen.

    5,6-Dihydro-5,5-dipropyl-2H-1,3-oxazine-2,4(3H)-dithione: Another related compound with slight variations in its chemical structure.

Uniqueness

Dihydro-5,5-dipropyl-2H-1,3-oxazine-2,4(3H)-dione is unique due to its specific arrangement of atoms and the resulting chemical properties

Properties

CAS No.

90979-08-1

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

5,5-dipropyl-1,3-oxazinane-2,4-dione

InChI

InChI=1S/C10H17NO3/c1-3-5-10(6-4-2)7-14-9(13)11-8(10)12/h3-7H2,1-2H3,(H,11,12,13)

InChI Key

RHEQWPSWUPGRQC-UHFFFAOYSA-N

Canonical SMILES

CCCC1(COC(=O)NC1=O)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.